2-[(4-methoxyphenyl)methyl]-N-phenyl-1,3-thiazole-4-carboxamide
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Overview
Description
2-[(4-methoxyphenyl)methyl]-N-phenyl-1,3-thiazole-4-carboxamide is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methoxyphenyl)methyl]-N-phenyl-1,3-thiazole-4-carboxamide typically involves multi-step reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-methoxybenzyl chloride and a suitable catalyst.
Attachment of the Phenyl Group: The phenyl group can be attached through a nucleophilic substitution reaction using phenylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully chosen to enhance reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-[(4-methoxyphenyl)methyl]-N-phenyl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halides, amines, and other nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
2-[(4-methoxyphenyl)methyl]-N-phenyl-1,3-thiazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-[(4-methoxyphenyl)methyl]-N-phenyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
2-[(4-methoxyphenyl)methyl]-N-phenyl-1,3-thiazole-4-carboxamide can be compared with other thiazole derivatives:
2-[(4-chlorophenyl)methyl]-N-phenyl-1,3-thiazole-4-carboxamide: Similar structure but with a chlorophenyl group instead of a methoxyphenyl group, which may alter its chemical reactivity and biological activity.
2-[(4-methoxyanilino)methyl]phenol: Contains a methoxyanilino group, which can influence its solubility and interaction with biological targets.
2-(anilinomethyl)phenol: Lacks the methoxy group, which can affect its overall properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-N-phenyl-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-22-15-9-7-13(8-10-15)11-17-20-16(12-23-17)18(21)19-14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWAXSOCVFBVESY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NC(=CS2)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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